molecular formula C14H16F3N5O B2973230 N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034534-99-9

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2973230
CAS No.: 2034534-99-9
M. Wt: 327.311
InChI Key: WSLQZLDXIUTCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide is a complex organic compound characterized by its unique structure, which includes a triazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the reaction of 3-methyl-1H-1,2,4-triazole with an appropriate alkylating agent to introduce the butan-2-yl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of specialized reactors and controlled reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.

  • Medicine: It may be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases.

  • Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The triazole ring and trifluoromethyl group play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

  • N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide

  • N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)picolinamide

Uniqueness: N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O/c1-9(2)11(6-22-8-18-7-20-22)21-13(23)10-3-4-12(19-5-10)14(15,16)17/h3-5,7-9,11H,6H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLQZLDXIUTCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.